molecular formula C23H20N4O2 B5969370 N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide

N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5969370
M. Wt: 384.4 g/mol
InChI Key: HRSZIQZNNAPDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide, also known as HET0016, is a chemical compound that has gained attention in the scientific community due to its potential use in the treatment of various diseases. HET0016 is a selective inhibitor of the enzyme 20-HETE, which is involved in the regulation of blood pressure and kidney function.

Mechanism of Action

N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide selectively inhibits the enzyme 20-HETE, which is involved in the regulation of blood pressure and kidney function. 20-HETE is produced by the metabolism of arachidonic acid and has been shown to promote vasoconstriction and renal vasoconstriction. By inhibiting 20-HETE, N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide reduces vasoconstriction and improves kidney function.
Biochemical and Physiological Effects:
N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has been shown to reduce blood pressure and improve kidney function in animal models of hypertension and renal failure. In addition, N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit tumor growth and metastasis in animal models of cancer. N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide is a selective inhibitor of 20-HETE, making it a useful tool for studying the role of 20-HETE in various diseases. N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has been shown to be effective in animal models of hypertension, renal failure, and cancer, making it a promising compound for further research. However, N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.

Future Directions

Future research on N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide could focus on its potential use in the treatment of other diseases, such as pulmonary hypertension and stroke. In addition, further studies could investigate the mechanism of action of N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide and its effects on other pathways in the body. The development of more stable and soluble forms of N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide could also improve its effectiveness in experiments. Overall, N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has shown promise as a potential therapeutic agent for various diseases, and further research could lead to its clinical use in the future.

Synthesis Methods

The synthesis of N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-(1-hydroxyethyl)aniline with diphenylacetylene in the presence of a catalyst. The resulting product is then treated with triazole and carboxylic acid to form N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide. The synthesis of N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has been optimized to produce high yields and purity, making it a suitable compound for scientific research.

Scientific Research Applications

N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential use in the treatment of various diseases, including hypertension, renal failure, and cancer. The selective inhibition of 20-HETE by N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has been shown to reduce blood pressure in animal models of hypertension. In addition, N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has been shown to improve kidney function in animal models of renal failure. N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has also been studied for its potential use in cancer treatment, as 20-HETE has been shown to promote tumor growth and metastasis.

properties

IUPAC Name

N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-16(28)18-11-8-12-19(15-18)24-23(29)21-22(17-9-4-2-5-10-17)27(26-25-21)20-13-6-3-7-14-20/h2-16,28H,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSZIQZNNAPDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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